1-tert-butyl 3-methyl 3-(hydroxymethyl)azetidine-1,3-dicarboxylate 1-tert-butyl 3-methyl 3-(hydroxymethyl)azetidine-1,3-dicarboxylate
Brand Name: Vulcanchem
CAS No.: 2173991-68-7
VCID: VC11996649
InChI: InChI=1S/C11H19NO5/c1-10(2,3)17-9(15)12-5-11(6-12,7-13)8(14)16-4/h13H,5-7H2,1-4H3
SMILES: CC(C)(C)OC(=O)N1CC(C1)(CO)C(=O)OC
Molecular Formula: C11H19NO5
Molecular Weight: 245.27 g/mol

1-tert-butyl 3-methyl 3-(hydroxymethyl)azetidine-1,3-dicarboxylate

CAS No.: 2173991-68-7

Cat. No.: VC11996649

Molecular Formula: C11H19NO5

Molecular Weight: 245.27 g/mol

* For research use only. Not for human or veterinary use.

1-tert-butyl 3-methyl 3-(hydroxymethyl)azetidine-1,3-dicarboxylate - 2173991-68-7

CAS No. 2173991-68-7
Molecular Formula C11H19NO5
Molecular Weight 245.27 g/mol
IUPAC Name 1-O-tert-butyl 3-O-methyl 3-(hydroxymethyl)azetidine-1,3-dicarboxylate
Standard InChI InChI=1S/C11H19NO5/c1-10(2,3)17-9(15)12-5-11(6-12,7-13)8(14)16-4/h13H,5-7H2,1-4H3
Standard InChI Key JFEHNAOCCNHMIM-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CC(C1)(CO)C(=O)OC
Canonical SMILES CC(C)(C)OC(=O)N1CC(C1)(CO)C(=O)OC

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

The compound is systematically named 1-O-tert-butyl 3-O-methyl 3-(hydroxymethyl)azetidine-1,3-dicarboxylate, reflecting its ester functionalities and azetidine ring substitution pattern . Its molecular formula, C₁₁H₁₉NO₅, corresponds to a molecular weight of 245.27 g/mol . The azetidine core is substituted at the 1- and 3-positions with tert-butyl and methyl carboxylate groups, respectively, while the 3-position also bears a hydroxymethyl group.

Stereoelectronic Features

The SMILES notation CC(C)(C)OC(=O)N1CC(C1)(CO)C(=O)OC delineates the connectivity of atoms, highlighting the tert-butyl group (CC(C)(C)), the azetidine ring (N1CC(C1)), and the hydroxymethyl (CO) and methyl ester (C(=O)OC) substituents . The InChIKey JFEHNAOCCNHMIM-UHFFFAOYSA-N provides a unique identifier for computational and database applications .

Molecular Descriptors

Key computed physicochemical properties include:

PropertyValueSource
Topological Surface Area49.77 Ų
Log P (Consensus)0.9
Solubility (ESOL)15.3 mg/mL (0.082 mol/L)
GI AbsorptionHigh

These properties suggest moderate lipophilicity and high gastrointestinal absorption, hinting at potential bioavailability in drug design .

Synthetic Routes and Methodologies

Critical Reaction Parameters

Key conditions for azetidine functionalization include:

  • Temperature control: Reactions often proceed at 0°C to room temperature to manage exothermicity .

  • Solvent selection: Tetrahydrofuran (THF) and diethyl ether are preferred for Grignard reactions .

  • Workup protocols: Quenching with aqueous ammonium chloride and extraction with ethyl acetate are standard .

Physicochemical and Pharmacokinetic Properties

Solubility and Stability

The compound’s solubility profile (15.3 mg/mL in aqueous media) classifies it as "very soluble," likely due to the polar hydroxymethyl and ester groups . Stability under ambient conditions is inferred from its storage recommendations (room temperature, inert atmosphere) .

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